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molecular formula C8H8Cl2OS B8526130 2-(3,5-Dichloro-4-mercapto-phenyl)-ethanol

2-(3,5-Dichloro-4-mercapto-phenyl)-ethanol

Cat. No. B8526130
M. Wt: 223.12 g/mol
InChI Key: KYSHHJABZFNFTL-UHFFFAOYSA-N
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Patent
US07452882B2

Procedure details

A solution of dimethyl-thiocarbamic acid S-{4-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-2,6-dichloro-phenyl}ester (72) (2.0 g, 3.76 mmol) in ethanol (6.0 mL) was treated with a 3N aqueous potassium hydroxide solution (4.4 mL, 13.2 mmol). The reaction was then heated to 95° C. for 18 h. At this time, the reaction was poured onto water (200 mL), acidified to pH=2 with a 3N aqueous hydrochloric acid solution, and then extracted into methylene chloride (3×100 mL). The organics were washed with water (1×100 mL) and a saturated aqueous sodium chloride solution (1×100 mL), dried with magnesium sulfate, filtered, and concentrated under vacuum. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 80:20 petroleum ether/ethyl acetate) afforded 2-(3,5-dichloro-4-mercapto-phenyl)-ethanol (73) (639 mg, 76%) as a white solid; EI(+)-HRMS m/e calcd for C8H8Cl2OS (M+) 221.9673, found 221.9672. Exact Mass=221.9673; Molecular Weight=223.12
Name
dimethyl-thiocarbamic acid S-{4-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-2,6-dichloro-phenyl}ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](C1C=CC=CC=1)(C1C=CC=CC=1)[O:6][CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([S:16]C(=O)N(C)C)=[C:11]([Cl:22])[CH:10]=1)(C)(C)C.[OH-].[K+].Cl>C(O)C>[Cl:15][C:13]1[CH:14]=[C:9]([CH2:8][CH2:7][OH:6])[CH:10]=[C:11]([Cl:22])[C:12]=1[SH:16] |f:1.2|

Inputs

Step One
Name
dimethyl-thiocarbamic acid S-{4-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-2,6-dichloro-phenyl}ester
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCC1=CC(=C(C(=C1)Cl)SC(N(C)C)=O)Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.4 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At this time, the reaction was poured onto water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride (3×100 mL)
WASH
Type
WASH
Details
The organics were washed with water (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution (1×100 mL), dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1S)Cl)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 639 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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